Cycloxilic acid
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Overview
Description
Cycloxilic acid, also known as cicloxilic acid, is a biologically active compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . It is known for its choleretic activity, which means it stimulates the production and flow of bile, and it also inhibits biliary cholesterol output .
Preparation Methods
Cycloxilic acid can be synthesized through various methods. One common synthetic route involves the oxidation of substituted alkylbenzenes with potassium permanganate (KMnO₄) to yield substituted benzoic acids . Another method involves the oxidation of primary alcohols or aldehydes using reagents such as Dess-Martin periodinane or alkaline KMnO₄ . Industrial production methods often involve the hydrolysis of nitriles or the carboxylation of Grignard reagents .
Chemical Reactions Analysis
Cycloxilic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include potassium permanganate (KMnO₄), thionyl chloride (SOCl₂), and Grignard reagents.
Scientific Research Applications
Cycloxilic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: This compound is used in bile therapy for the treatment of bile or liver disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of cycloxilic acid involves its interaction with molecular targets in the liver and bile ducts. It stimulates the production and flow of bile by acting on specific receptors and pathways involved in bile secretion . The exact molecular targets and pathways are still under investigation, but it is known to have a significant impact on biliary cholesterol output .
Comparison with Similar Compounds
Cycloxilic acid is unique in its choleretic and antilithogenic properties. Similar compounds include:
Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones.
Ursodeoxycholic acid: Used to dissolve gallstones and improve bile flow.
Properties
IUPAC Name |
2-hydroxy-2-phenylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZPUGSOJXZKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866651 |
Source
|
Record name | 2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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